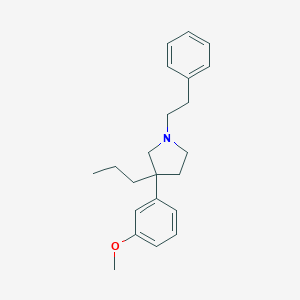
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine, also known as MPPP, is a synthetic opioid drug. It was first synthesized in the 1970s as a potential painkiller, but it was never approved for medical use due to its high potential for abuse and addiction. Despite its illegal status, MPPP has been used recreationally and has been associated with numerous cases of overdose and death.
Wirkmechanismus
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine acts on the same receptors in the brain and nervous system as other opioids, such as morphine and heroin. It binds to mu-opioid receptors, which are responsible for producing feelings of pain relief and euphoria. However, 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has a much stronger binding affinity for these receptors than other opioids, which makes it more potent and more dangerous.
Biochemische Und Physiologische Effekte
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine produces a range of biochemical and physiological effects, including pain relief, sedation, and euphoria. It also suppresses breathing and heart rate, which can lead to respiratory depression and cardiac arrest. Overdose on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine can be fatal, and there is no known antidote.
Vorteile Und Einschränkungen Für Laborexperimente
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has several advantages as a research tool, including its potency and selectivity for mu-opioid receptors. However, it also has several limitations, including its high potential for abuse and addiction, its illegal status, and the risks associated with handling hazardous chemicals.
Zukünftige Richtungen
There are several potential future directions for research on 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids. One area of focus is the development of new treatments for opioid addiction and overdose, including medications that can reverse the effects of opioids and prevent fatal overdoses. Another area of focus is the development of new synthetic opioids that are less addictive and less dangerous than existing drugs. Finally, researchers are also exploring the use of 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine and other synthetic opioids as research tools for understanding the mechanisms of addiction and overdose, and for developing new treatments for these conditions.
Synthesemethoden
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine is synthesized by the reaction of 1-phenethyl-4-piperidone with 3-(m-methoxyphenyl)propylmagnesium bromide, followed by reduction with lithium aluminum hydride. This synthesis method is relatively simple and straightforward, but it requires the use of hazardous chemicals and should only be performed by trained professionals in a controlled laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine has been the subject of numerous scientific studies due to its potential as a research tool for understanding the mechanisms of opioid addiction and overdose. Researchers have used 3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine to study the effects of opioids on the brain and nervous system, as well as to develop new treatments for opioid addiction and overdose.
Eigenschaften
CAS-Nummer |
14176-78-4 |
|---|---|
Produktname |
3-(m-Methoxyphenyl)-1-phenethyl-3-propylpyrrolidine |
Molekularformel |
C22H29NO |
Molekulargewicht |
323.5 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
InChI |
InChI=1S/C22H29NO/c1-3-13-22(20-10-7-11-21(17-20)24-2)14-16-23(18-22)15-12-19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI-Schlüssel |
GUNPVEYXZXMUHW-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Synonyme |
3-(3-Methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



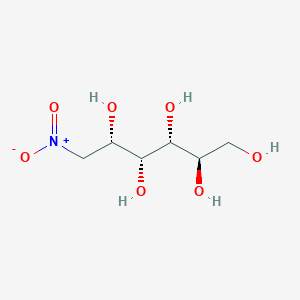

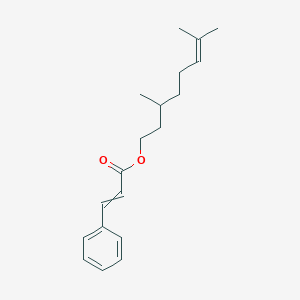
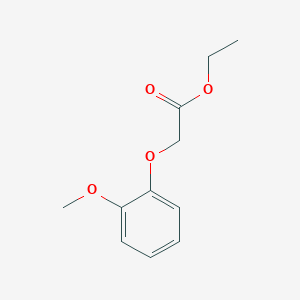

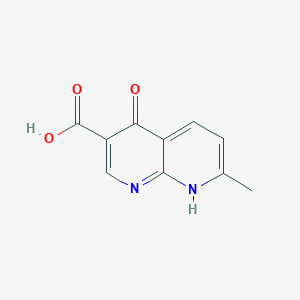

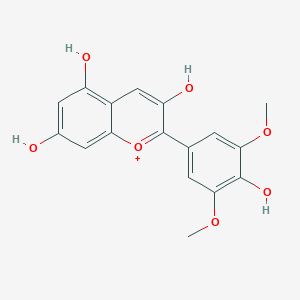
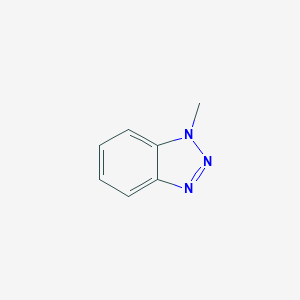
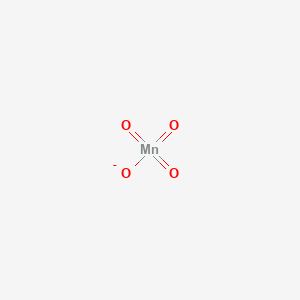
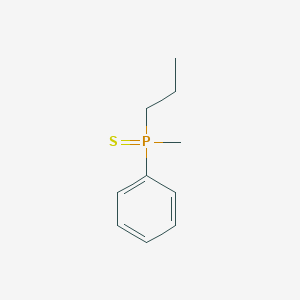
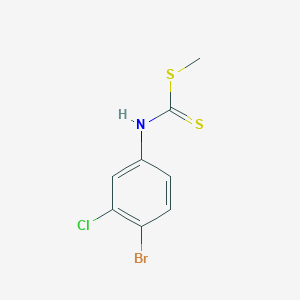
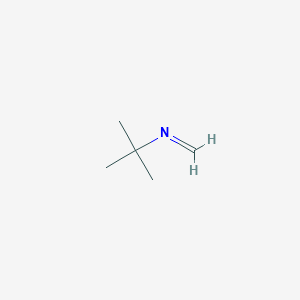
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)